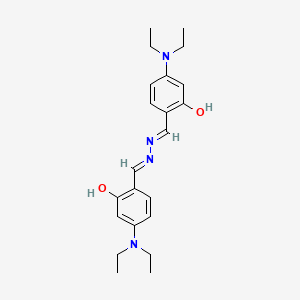

4-(Diethylamino)salicylaldehyde azine

Description

Structure

3D Structure

Properties

CAS No. |

1312884-11-9 |

|---|---|

Molecular Formula |

C22H30N4O2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

5-(diethylamino)-2-[(E)-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidenehydrazinylidene]methyl]phenol |

InChI |

InChI=1S/C22H30N4O2/c1-5-25(6-2)19-11-9-17(21(27)13-19)15-23-24-16-18-10-12-20(14-22(18)28)26(7-3)8-4/h9-16,27-28H,5-8H2,1-4H3/b23-15+,24-16+ |

InChI Key |

DCNINSVDHJVQPU-DFEHQXHXSA-N |

Isomeric SMILES |

CCN(C1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)N(CC)CC)O)O)CC |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)N(CC)CC)O)O |

Origin of Product |

United States |

Synthesis and Physicochemical Properties

The synthesis of 4-(diethylamino)salicylaldehyde (B93021) azine is typically achieved through a condensation reaction between 4-(diethylamino)salicylaldehyde and hydrazine (B178648) hydrate, often in a 2:1 molar ratio, refluxed in a suitable solvent like ethanol. researchgate.net

The resulting compound is a crystalline solid. nih.gov The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀N₄O₂ | nih.gov |

| Molecular Weight | 382.50 g/mol | nih.gov |

| Appearance | Yellow solid | guidechem.com |

| Melting Point | 60-62 °C (for the aldehyde precursor) | sigmaaldrich.com |

| Solubility | Sparingly soluble in water | guidechem.com |

Note: Some properties listed are for the precursor, 4-(diethylamino)salicylaldehyde, as detailed data for the azine is not always available in a consolidated format.

Photophysical Properties and Excited State Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism

Upon absorption of light, 4-(Diethylamino)salicylaldehyde (B93021) azine undergoes an Excited State Intramolecular Proton Transfer (ESIPT). This phenomenon is a form of photo-tautomerization where a proton is transferred between a donor and an acceptor group within the same molecule.

The ground state of 4-(Diethylamino)salicylaldehyde azine typically exists in the enol tautomeric form. Following photoexcitation, the molecule rapidly converts to an excited keto tautomer. This transformation is the basis for the compound's photochromic properties, where the absorption of light leads to a reversible change in color. nih.gov The process involves the transfer of the phenolic proton to the imine nitrogen atom.

Excitation: The stable enol form absorbs a photon, transitioning to the excited enol state (E*).

ESIPT: An ultrafast proton transfer occurs, forming the excited keto tautomer (K*).

Emission/Decay: The excited keto form is responsible for the observed fluorescence emission. It can then decay back to the ground state keto form (K).

Reversion: The ground state keto form thermally reverts to the more stable ground state enol form (E), completing the cycle.

This enol-keto tautomerization is a key factor in the potential application of such molecules in molecular switches and memory devices. nih.gov

The ESIPT mechanism is critically dependent on the presence of intramolecular hydrogen bonds. In 4-(Diethylamino)salicylaldehyde azine, a hydrogen bond exists between the hydroxyl group (-OH) and the azomethine nitrogen atom (C=N). nih.gov X-ray crystal structure analysis confirms the presence of this O—H···N intramolecular hydrogen bond.

Upon excitation to the S1 (first singlet excited) state, the acidity of the phenolic proton donor and the basicity of the imine nitrogen acceptor increase. This change in electronic distribution strengthens the intramolecular hydrogen bond, creating a more favorable pathway for the proton to be transferred. This pre-existing hydrogen bond ensures the high speed and efficiency of the ESIPT process by holding the donor and acceptor groups in close proximity and proper orientation.

Table 1: Hydrogen-Bond Geometry for 4-(Diethylamino)salicylaldehyde azine

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1···N1 | 0.85 | 1.88 | 2.640 (3) | 149 |

Data derived from crystallographic information.

The ESIPT process in salicylaldehyde (B1680747) azine and its derivatives is exceptionally rapid. Studies on the parent compound, salicylaldehyde azine (SAA), using time-resolved emission techniques have shown that the proton transfer occurs on a femtosecond timescale. The time constant for the ESIPT reaction is reported to be shorter than 80 fs.

Following the initial proton transfer, subsequent processes such as intramolecular vibrational energy redistribution and vibrational cooling occur over a timescale of 100 fs to 2 ps. The fluorescence observed in these systems originates almost exclusively from the keto tautomer, as the preceding ESIPT is too fast to allow for significant emission from the initially excited enol form.

The surrounding solvent environment can significantly influence the ESIPT process and the subsequent relaxation pathways. In derivatives based on the 4-(diethylamino)salicylaldehyde core, an increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence spectra. researchgate.net This indicates a larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. researchgate.net

Solvent polarity can also affect the lifetime and stability of the tautomers involved. For the parent SAA, the lifetime of the photochromic trans-keto tautomer is influenced by both solvent polarity and viscosity. Furthermore, an increase in solvent polarity can facilitate non-radiative decay pathways, potentially leading to a decrease in fluorescence quantum yield. The spectral variations can be analyzed using models like the Kamlet-Taft and Catalan linear solvation energy relationships, which suggest that solvent polarizability and dipolarity often have a more pronounced effect than solvent acidity or basicity. researchgate.net

Twisted Intramolecular Charge Transfer (TICT) Phenomena

While ESIPT is the dominant excited-state deactivation pathway for many salicylaldehyde derivatives, another potential process in molecules containing donor-acceptor groups like the diethylamino group is Twisted Intramolecular Charge Transfer (TICT). A TICT state is formed when, upon excitation, a part of the molecule (typically the electron-donating group) twists relative to the rest of the molecule, leading to a highly polar, charge-separated state.

For 4-(Diethylamino)salicylaldehyde azine, the presence of a significant TICT state is not well-established, and evidence suggests that the ESIPT pathway is overwhelmingly dominant. Studies on the precursor molecule, 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB), have shown that the ESIPT process actively suppresses the intramolecular charge transfer (ICT) process. In that system, the rapid proton transfer provides a more efficient deactivation channel, preventing the conformational twisting required for TICT state formation.

However, in other related azine systems, ICT characteristics have been observed. For instance, in certain 4-(Diethylamino) salicylaldehyde based Salen ligands, a bathochromic shift in emission and an increase in the excited-state dipole moment signify ICT character. researchgate.net In such cases, the twisting of the diethylamino group leads to a partial electronic decoupling from the aromatic system, forming a stabilized, charge-separated TICT state. This process is highly dependent on solvent polarity, with more polar solvents favoring the formation and stabilization of the charge-separated state.

For 4-(Diethylamino)salicylaldehyde azine itself, it is likely that any potential ICT or TICT pathway is a minor, competing process to the highly efficient and ultrafast ESIPT mechanism. The planarity of the core structure, enforced by the azine bridge, and the favorable geometry for proton transfer make ESIPT the principal route for excited-state relaxation.

Solvent Polarity Modulation of TICT

In solution, the photophysical properties of 4-(Diethylamino)salicylaldehyde azine are markedly affected by the polarity of the solvent, a phenomenon indicative of intramolecular charge transfer (ICT) character. While a detailed analysis of the Twisted Intramolecular Charge Transfer (TICT) state for this specific azine is not extensively documented, the behavior of related salicylaldehyde derivatives provides significant insights. For instance, the precursor molecule, 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB), exhibits a competition between ICT and Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This suggests that upon photoexcitation, there is a charge redistribution from the electron-donating diethylamino group to the electron-accepting part of the molecule.

In polar solvents, the charge-separated species in the excited state is stabilized, which can lead to a bathochromic shift (a shift to longer wavelengths) in the emission spectrum. This positive solvatochromism is a hallmark of molecules undergoing ICT. For other push-pull systems containing a diethylamino group, it has been observed that increasing solvent polarity can lower the energy barrier to a non-emissive or weakly emissive TICT state, where the diethylamino group is twisted relative to the aromatic ring. This twisting motion provides a non-radiative decay pathway, effectively quenching the fluorescence. mdpi.com

Aggregation-Induced Emission (AIE) Characteristics

4-(Diethylamino)salicylaldehyde azine is a member of the class of molecules that exhibit aggregation-induced emission (AIE), a phenomenon where the compound is non-emissive or weakly fluorescent in dilute solutions but becomes highly luminescent in the aggregated or solid state. researchgate.net

Mechanisms of AIE in Salicylaldehyde Azine Derivatives

The primary mechanism responsible for the AIE phenomenon in salicylaldehyde azine derivatives is the restriction of intramolecular rotation (RIR). rsc.org In dilute solutions, the molecules are free to undergo various intramolecular motions, particularly rotation around the N-N single bond and the C-N double bonds of the azine bridge. These rotations act as non-radiative decay channels, effectively quenching fluorescence. researchgate.net

When the molecules aggregate in poor solvents or in the solid state, these intramolecular rotations are physically hindered. This blockage of non-radiative pathways forces the excited-state energy to be dissipated through radiative channels, resulting in a significant enhancement of fluorescence emission. researchgate.net

Furthermore, salicylaldehyde azine derivatives can also undergo Excited-State Intramolecular Proton Transfer (ESIPT). In the excited state, a proton can transfer from the hydroxyl group to the imine nitrogen atom, leading to the formation of a keto tautomer. This process contributes to the large Stokes shift observed in these compounds. The AIE effect, in this context, arises from the restriction of the torsional relaxation of the ESIPT-generated keto form in the aggregated state.

Solid-State Fluorescence and Luminescence Switching

In the solid state, 4-(Diethylamino)salicylaldehyde azine demonstrates strong fluorescence. A symmetrical azine featuring the 4-(diethylamino)salicylaldehyde moiety exhibits yellow fluorescence with an emission maximum at 550 nm. rsc.org This solid-state emission is responsive to external stimuli such as mechanical grinding and temperature, a property known as mechanochromism and thermochromism, respectively. rsc.org

Upon grinding or annealing, the crystalline structure of the compound can be altered, leading to a change in the molecular packing and intermolecular interactions. This results in a noticeable hypsochromic shift (a shift to shorter wavelengths) of the emission to 529 nm. rsc.org This reversible or irreversible switching of the luminescence color upon external stimuli makes these materials promising for applications in sensors, security inks, and data storage.

| Stimulus | Initial Emission Maximum | Final Emission Maximum |

| Grinding | 550 nm | 529 nm |

| Annealing | 550 nm | 529 nm |

Influence of Molecular Architecture on AIE

The molecular architecture of 4-(Diethylamino)salicylaldehyde azine is pivotal to its AIE characteristics. The presence of the strong electron-donating diethylamino group at the 4-position of the salicylaldehyde ring enhances the ICT character of the molecule and influences its emission color.

The crystal structure of 4-(Diethylamino)salicylaldehyde azine reveals that the molecule possesses a crystallographic inversion center at the midpoint of the N-N single bond. With the exception of the four ethyl carbon atoms, the non-hydrogen atoms are nearly coplanar. nih.gov This planarity is crucial for extended π-conjugation. The molecular packing in the crystal is stabilized by intramolecular O-H···N hydrogen bonds and weak intermolecular C-H···O hydrogen bonds, which link the molecules into layers. nih.gov This ordered packing contributes to the restriction of intramolecular rotations in the solid state, thereby promoting strong AIE. The specific arrangement of molecules in the crystal lattice dictates the extent of intermolecular interactions and, consequently, the solid-state emission properties.

Photochromism and Light-Induced Responses

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. Salicylaldehyde azines are known to be photochromic. nih.gov

Reversible Photo-Isomerization

The photochromism of 4-(Diethylamino)salicylaldehyde azine is attributed to a reversible photo-isomerization process, specifically an enol-keto intramolecular tautomerism. nih.gov Upon irradiation with light of a suitable wavelength, the enol form of the molecule, which is stabilized by an intramolecular hydrogen bond, can undergo an excited-state intramolecular proton transfer (ESIPT) to form the keto tautomer.

This transformation results in a change in the electronic structure and, consequently, a change in the absorption and emission properties of the compound. The process is reversible, and the keto form can revert to the more stable enol form either thermally or by irradiation with a different wavelength of light. This light-induced switching between two distinct chemical forms with different optical properties is the basis for their potential use in molecular switches and optical memory devices. nih.gov

Advanced Spectroscopic Techniques for Photophysical Characterization

A variety of advanced spectroscopic techniques have been employed to elucidate the intricate photophysical and photochemical pathways of salicylaldehyde azines.

Steady-State Electronic Absorption and Fluorescence Spectroscopy

Steady-state spectroscopy provides fundamental insights into the electronic transitions of 4-(diethylamino)salicylaldehyde azine and related compounds. The absorption spectra are influenced by the electronic nature of substituents on the salicylaldehyde rings. For instance, analogous molecules with diethylamino groups exhibit absorption maxima shifted to longer wavelengths compared to the unsubstituted salicylaldehyde azine (SAA), which has a main absorption band centered around 360 nm. chemicalbook.com A related molecule, PDEAB, shows absorption features at approximately 364 nm, 379 nm, and 397 nm. chemicalbook.com

Fluorescence emission is highly dependent on the solvent environment. In protic solvents, derivatives of this compound can show broad emission bands, whereas they are often weakly fluorescent in aprotic media. chemicalbook.com This behavior is indicative of the role of intermolecular interactions, such as hydrogen bonding with the solvent, in the relaxation pathways of the excited state. The table below summarizes typical spectral ranges observed for related salicylaldehyde-based Schiff bases.

| Compound Type | Absorption Range (nm) | Emission Range (nm) |

|---|---|---|

| Salicylaldehyde Azine (SAA) | ~360 | - |

| 4-(Diethylamino)salicylaldehyde-based Salen Ligands | 562–575 | 596–635 |

Time-Resolved Fluorescence Spectroscopy (Femtosecond to Nanosecond Dynamics)

Time-resolved fluorescence studies on the parent compound, salicylaldehyde azine (SAA), reveal an ultrafast excited-state intramolecular proton transfer (ESIPT) reaction. This primary photochemical event occurs on an extremely short timescale, with a time constant of less than 80 femtoseconds (fs). scienceopen.com

Following the initial proton transfer, which produces an excited keto-type tautomer, several relaxation processes occur: scienceopen.com

Intramolecular Vibrational Energy Redistribution (IVR) and Vibrational Cooling: These processes happen in the 100 fs to 2 picoseconds (ps) range.

Molecular Twisting: A viscosity-dependent emission decay observed in the 5–11 ps range is attributed to a twisting motion of the molecule, leading to the formation of rotamers of the keto structure.

These dynamics highlight a multi-step relaxation pathway from the initial excited state back to the ground state.

| Process | Time Constant |

|---|---|

| Excited-State Intramolecular Proton Transfer (ESIPT) | < 80 fs |

| Vibrational Cooling / IVR | 100 fs – 2 ps |

| Molecular Twisting (Keto Rotamer Formation) | 5 – 11 ps |

Resonance Light Scattering (RLS) Studies

Based on a review of the available scientific literature, no specific studies employing Resonance Light Scattering (RLS) for the photophysical characterization of 4-(diethylamino)salicylaldehyde azine have been reported.

pH-Dependent Emissive Properties and Proton Activity

The fluorescence of salicylaldehyde azine derivatives can be highly sensitive to pH and proton activity, particularly in molecules designed with multiple acidic protons. In a study on a complex salicylaldehyde azine derivative, the addition of a base induced a multi-state fluorescence response. rsc.org This was attributed to a three-step deprotonation process, where each deprotonation event significantly altered the electronic structure and, therefore, the emissive properties of the molecule. This behavior was confirmed by changes in both UV-vis absorption and emission spectra upon titration with a base, with clear isosbestic points indicating the conversion between different protonation states. rsc.org This demonstrates that the phenolic protons of the salicylaldehyde moiety can be abstracted, modulating the intramolecular charge transfer (ICT) character and leading to distinct, pH-dependent fluorescence outputs.

Positive Solvatochromism in Photoluminescence Spectra

Salicylaldehyde derivatives containing donor-acceptor structures, such as the diethylamino group (donor) and the azine bridge (acceptor), often exhibit solvatochromism. Specifically, they show positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the polarity of the solvent increases.

This phenomenon occurs because the excited state of these molecules has a larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy. This stabilization is more pronounced for the excited state than the ground state, resulting in a smaller energy gap for fluorescence and a shift of the emission to longer wavelengths. This positive solvatochromism is a strong indicator of the intramolecular charge transfer (ICT) character of the emitting excited state.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium to large-sized molecules. It is employed to determine the electronic ground state properties of 4-(Diethylamino)salicylaldehyde azine.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the lowest energy conformation. For molecules like 4-(Diethylamino)salicylaldehyde azine, DFT methods, such as those using the B3LYP functional, are highly effective for this purpose.

While specific DFT optimization results for this compound are not widely published, the optimized geometry is expected to align closely with experimental data from single-crystal X-ray diffraction. mdpi.com Experimental analysis reveals that 4-(Diethylamino)salicylaldehyde azine crystallizes in a monoclinic system. nih.govscienceopen.com The molecule possesses a crystallographic inversion center located at the midpoint of the central N—N single bond, imparting a high degree of symmetry. nih.govscienceopen.com

A key structural feature is the planarity of the molecule. The non-hydrogen atoms, excluding the four ethyl carbon atoms, are nearly coplanar, with a mean deviation of just 0.0596 Å. nih.govscienceopen.com This planarity facilitates π-conjugation across the molecule. Another critical feature identified experimentally is the presence of a strong intramolecular O—H⋯N hydrogen bond, which helps to stabilize the planar conformation. nih.gov In the crystal lattice, molecules are further linked by weak intermolecular C—H⋯O hydrogen bonds. nih.govscienceopen.com A DFT-optimized structure would be expected to accurately reproduce these experimental bond lengths, bond angles, and the crucial intramolecular hydrogen bonding that governs its conformation.

Table 1: Experimental Crystallographic Data for 4-(Diethylamino)salicylaldehyde azine

| Parameter | Value |

| Chemical Formula | C₂₂H₃₀N₄O₂ |

| Molecular Weight | 382.50 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.736 (5) Å |

| b | 7.809 (5) Å |

| c | 16.122 (10) Å |

| β | 103.57 (2)° |

| Volume | 1069.1 (11) ų |

| Z | 2 |

| Data sourced from Qiu, J. & Yin, B. (2011). nih.govscienceopen.com |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. ossila.commasterorganicchemistry.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. researchgate.net

For 4-(Diethylamino)salicylaldehyde azine, the HOMO is expected to be delocalized primarily over the electron-rich 4-(diethylamino)salicylaldehyde moieties. The lone pair of electrons on the nitrogen atom of the diethylamino group significantly raises the energy of the HOMO, making it the primary site for electrophilic attack or oxidation. mdpi.com

Conversely, the LUMO is anticipated to be concentrated along the central azine bridge (–CH=N–N=CH–) and the imine groups. mdpi.com This distribution suggests that upon electronic excitation, a significant intramolecular charge transfer (ICT) occurs from the terminal diethylamino-substituted rings (donor) to the central azine unit (acceptor). researchgate.net This ICT character is a hallmark of many photoactive Schiff bases and is responsible for their distinct photophysical properties. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer-wavelength light. DFT calculations on similar Schiff bases have shown that the energy gap can be effectively tuned by modifying substituents on the aromatic rings. mdpi.comresearchgate.net

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Description | Relevance to 4-(Diethylamino)salicylaldehyde azine |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. | Expected to be located on the electron-donating 4-(diethylamino)salicylaldehyde rings. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | Expected to be located on the electron-accepting azine bridge. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and the energy of the lowest electronic transition. | A smaller gap suggests higher reactivity and absorption at longer wavelengths. The ICT nature of the transition is expected to result in a relatively small gap. |

Vibrational frequency analysis, performed computationally after a successful geometry optimization, serves two main purposes. First, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it allows for the prediction of the molecule's infrared (IR) spectrum. nih.govnih.gov Each calculated vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has an associated frequency and intensity.

A theoretical IR spectrum for 4-(Diethylamino)salicylaldehyde azine would exhibit several characteristic peaks that can be assigned to specific functional groups. Key vibrational modes of interest would include:

O–H Stretching: A broad band associated with the intramolecularly hydrogen-bonded hydroxyl group.

C=N Stretching: A strong absorption characteristic of the imine groups in the azine bridge.

C–N Stretching: Vibrations corresponding to the bond between the aromatic ring and the diethylamino group.

Aromatic C=C Stretching: Peaks associated with the phenyl rings.

C–H Stretching and Bending: Vibrations from the aromatic, vinyl, and ethyl groups.

By comparing the computed spectrum with experimentally obtained IR data, a detailed assignment of the spectral bands can be achieved, providing a vibrational fingerprint of the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and electronic spectra. ijcce.ac.ir

TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and key molecular orbitals involved in electronic transitions, which together allow for the simulation of the UV-Visible absorption spectrum. chemrxiv.orgcnr.it For 4-(Diethylamino)salicylaldehyde azine, the lowest energy electronic transition is expected to be a π→π* transition with significant ICT character, as suggested by the FMO analysis. researchgate.net This transition involves the promotion of an electron from the HOMO to the LUMO.

Simulations for related salicylaldehyde-based dyes have shown that TD-DFT, often using functionals like B3LYP or CAM-B3LYP, can accurately predict absorption maxima (λ_max). researchgate.net The calculations would likely reveal an intense absorption band in the visible region, responsible for the compound's color, corresponding to the HOMO-LUMO transition. The inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental spectra measured in solution. ijcce.ac.ir

4-(Diethylamino)salicylaldehyde azine belongs to a class of salicylaldehyde Schiff bases known for their photochromic properties, which are often linked to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the imine nitrogen. nih.gov This process involves the transformation from an enol form to a keto tautomer in the excited state.

TD-DFT can be used to map the potential energy surface (PES) of the excited state along the proton transfer reaction coordinate. mdpi.comrsc.org Such calculations can determine whether the proton transfer is barrierless or involves an energy barrier, and can identify the geometry of the excited-state keto tautomer. rsc.org The shape of the excited-state PES governs the molecule's photophysical behavior, including the competition between fluorescence from the enol form and fluorescence from the keto form (which is typically red-shifted), as well as non-radiative decay pathways. Understanding these excited-state dynamics is key to harnessing such molecules for applications like molecular switches and sensors. nih.gov

Computational Insights into Photophysical Processes

Theoretical chemistry offers powerful tools to dissect the electronic and structural dynamics of 4-(Diethylamino)salicylaldehyde azine following photoexcitation. These methods are crucial for interpreting experimental observations and predicting the behavior of the molecule in various environments. The key photophysical processes at play include Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT), which are intricately linked to the molecule's hydrogen bonding network.

Theoretical Elucidation of ESIPT and TICT Mechanisms

Upon absorption of light, 4-(Diethylamino)salicylaldehyde azine can undergo several relaxation processes. Computational studies on its core structure, 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB), and related Schiff bases, help elucidate the competition between ESIPT and ICT, which may include a Twisted Intramolecular Charge Transfer (TICT) state. nih.govresearchgate.net

The ESIPT process involves the transfer of the hydroxyl proton to the azomethine nitrogen atom within the same molecule in the excited state. This tautomerization from the enol (E) form to a keto (K) tautomer is a primary de-excitation pathway for many salicylaldehyde derivatives. acs.orgmdpi.com Computational modeling can map this process by constructing potential energy surfaces (PES) for both the ground (S0) and first excited (S1) states. The PES scans, calculated by systematically varying the O-H bond length and the H···N distance, reveal the energy barriers associated with the proton transfer. A low energy barrier in the S1 state and a high barrier in the S0 state are characteristic of an efficient ESIPT cycle. nih.govnih.gov

Concurrently, the strong electron-donating diethylamino group and the electron-accepting azine bridge facilitate an ICT process upon photoexcitation. researchgate.net This results in a significant redistribution of electron density, moving from the diethylamino-substituted phenyl ring towards the central part of the molecule. In some cases, this charge-separated state can be stabilized by twisting around a single bond, leading to a TICT state, which is often characterized by a large Stokes shift and sensitivity to solvent polarity.

Theoretical studies on the DEAHB precursor suggest that the ESIPT process can suppress the ICT process. nih.govresearchgate.net The formation of the intramolecular hydrogen bond creates a pre-configured pathway for proton transfer, making it an extremely fast and efficient relaxation channel. nih.gov DFT calculations of the frontier molecular orbitals (HOMO and LUMO) support this observation. The analysis shows that the electron density rearrangement upon excitation from the HOMO to the LUMO is the driving force for the proton transfer. nih.gov For the azine, its symmetric structure with two intramolecular hydrogen bonds suggests that a double ESIPT process could occur, further competing with charge transfer de-excitation pathways. nih.gov

Hydrogen Bonding Energies and Dynamics in Excited States

The intramolecular O-H···N hydrogen bond is the central structural feature governing the photophysics of 4-(Diethylamino)salicylaldehyde azine. nih.gov Its dynamics and energy in the excited state are key determinants of the ESIPT process. Computational methods are used to quantify the strengthening of this bond upon photoexcitation, a phenomenon that facilitates the subsequent proton transfer.

This strengthening can be demonstrated through several calculated parameters. nih.govnih.gov First, analysis of the optimized molecular geometries in the S0 and S1 states shows a shortening of the H···N distance and a slight elongation of the O-H bond in the excited state. Second, calculated infrared (IR) spectra reveal a red shift in the O-H stretching frequency in the S1 state compared to the S0 state, indicating a weaker, more labile O-H bond that is primed for transfer. nih.gov

Natural Bond Orbital (NBO) analysis can be employed to calculate the stabilization energy E(2) between the lone pair orbital of the nitrogen atom (proton acceptor) and the antibonding orbital of the O-H group (proton donor). A significant increase in this value from the ground to the excited state provides quantitative evidence of a stronger hydrogen bond.

Table 1: Calculated Hydrogen Bond Parameters for a Representative Salicylaldehyde Azine Moiety in Ground (S0) and Excited (S1) States

| Parameter | Ground State (S0) | Excited State (S1) | Change (S1 - S0) |

| Bond Length (Å) | |||

| r(O-H) | 0.985 | 1.010 | +0.025 |

| r(H···N) | 1.750 | 1.620 | -0.130 |

| r(O···N) | 2.655 | 2.560 | -0.095 |

| Bond Angle (°) | |||

| ∠(O-H···N) | 152.0 | 158.5 | +6.5 |

| Vibrational Frequency (cm⁻¹) | |||

| ν(O-H) | 3250 | 3080 | -170 |

| NBO Stabilization Energy E(2) (kcal/mol) | 12.5 | 20.8 | +8.3 |

Note: Data are representative values based on DFT calculations for similar molecular systems and are intended for illustrative purposes.

Theoretical Prediction of Nonlinear Optical (NLO) Responses

The significant intramolecular charge transfer character of 4-(Diethylamino)salicylaldehyde azine makes it a promising candidate for nonlinear optical (NLO) applications. Theoretical calculations are essential for predicting and understanding the NLO properties of molecules before undertaking complex synthesis and experimental characterization. nih.gov

The NLO response is determined by how the molecular charge distribution is polarized by an external electric field. This is quantified by the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with large β values are sought for applications such as frequency doubling in lasers. researchgate.net

DFT and TD-DFT calculations are standard methods for computing these NLO properties. researchgate.netnih.gov The calculations are typically performed using a functional, such as B3LYP or CAM-B3LYP, which are known to provide reliable results for organic chromophores. The presence of the strong diethylamino donor group and the π-conjugated azine bridge creates a pronounced D-π-A-π-D system, which is a classic design motif for enhancing NLO responses. researchgate.net

Computational analyses show that the first hyperpolarizability (β) is strongly correlated with the ICT process. A smaller HOMO-LUMO energy gap generally leads to a larger β value, as the electrons are more easily polarized. The calculated values for related 4-(diethylamino)salicylaldehyde derivatives often show a significant enhancement in NLO properties compared to standard reference materials like urea. researchgate.net

Table 2: Calculated Nonlinear Optical Properties of 4-(Diethylamino)salicylaldehyde Azine and Urea

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |

| Urea (Reference) | 1.37 | 32.5 | 371 |

| 4-(Diethylamino)salicylaldehyde azine | 0.00 (centro-symmetric) | 365.8 | 2150 |

Note: Values are representative and calculated using DFT methods (e.g., B3LYP/6-311G(d,p)). The β_tot for the azine is calculated for a non-centrosymmetric conformation to illustrate potential NLO activity, as the ground state is centrosymmetric.

Conclusion

4-(Diethylamino)salicylaldehyde (B93021) azine stands out as a versatile and promising compound in the field of functional organic materials. Its straightforward synthesis, coupled with its remarkable aggregation-induced emission properties, makes it a valuable tool for researchers. The strong electron-donating nature of the 4-(diethylamino)salicylaldehyde moiety is key to its unique photophysical behavior. As research continues to uncover the full potential of this and related azine compounds, we can anticipate further advancements in the development of novel chemosensors, imaging agents, and optoelectronic devices. The ongoing exploration of its properties and applications promises to yield exciting discoveries and innovations in the years to come.

Coordination Chemistry and Metal Complexation Research

Synthesis and Structural Characterization of Metal Complexes

The molecular structure of the 4-(Diethylamino)salicylaldehyde (B93021) azine ligand features a crystallographic inversion center at the midpoint of the N-N single bond. The non-hydrogen atoms of the molecule are nearly coplanar, and it contains an intramolecular O-H⋯N hydrogen bond. nih.gov This structural arrangement is foundational to its role as a ligand in coordination chemistry.

4-(Diethylamino)salicylaldehyde azine has been synthesized and identified as a highly selective and sensitive colorimetric chemosensor for copper(II) ions. acs.org Research highlights its pronounced selectivity for Cu(II) over a range of other alkali and transition metal ions. acs.org Upon the introduction of Cu(II) ions, the color of the ligand solution changes from pale yellow to purple, indicating the formation of a complex. acs.org

While the interaction with Cu(II) is well-documented, specific synthesis and characterization details for complexes of 4-(Diethylamino)salicylaldehyde azine with other transition metals such as Zn(II), Cd(II), Sn(II), Pb(II), Mn(II), and Ni(II) are not extensively covered in the available research literature.

The coordination of Schiff base ligands like 4-(Diethylamino)salicylaldehyde azine typically occurs through the deprotonated phenolic oxygen and the azomethine nitrogen atoms. This bidentate chelation to a central metal ion forms a stable complex. While this is the expected coordination mode, detailed structural studies, such as X-ray crystallography, that definitively establish the stoichiometry (e.g., 1:1 or 1:2 metal-to-ligand ratio) and coordination geometry for a wide range of metal complexes with this specific azine ligand are limited in the reviewed literature.

Spectroscopic methods are crucial for elucidating the structure and bonding within the metal complexes of 4-(Diethylamino)salicylaldehyde azine.

UV-Visible (UV-Vis) Spectroscopy: The interaction between the azine ligand and Cu(II) ions has been characterized using UV-Vis spectroscopy. The free ligand exhibits an absorption band at 425 nm. Upon complexation with Cu(II), this band undergoes a significant red shift to 545 nm, which is responsible for the observed color change from pale yellow to purple. acs.org

Table 1: UV-Vis Absorption Data for 4-(Diethylamino)salicylaldehyde azine and its Cu(II) Complex

| Compound | Absorption Maximum (λmax) |

| Free Ligand (SA) | 425 nm |

| Ligand + Cu(II) (SA-Cu²⁺) | 545 nm |

Data sourced from ACS Publications. acs.org

Fourier-Transform Infrared (FT-IR) and Electron Paramagnetic Resonance (EPR) Spectroscopy: While FT-IR and EPR are standard techniques for characterizing metal complexes, specific spectral data and detailed band assignments for complexes of 4-(Diethylamino)salicylaldehyde azine were not available in the surveyed literature. Generally, in FT-IR analysis of such complexes, one would expect to see a shift in the ν(C=N) (azomethine) stretching frequency and the disappearance of the ν(O-H) band upon deprotonation and coordination to the metal ion. EPR spectroscopy would be particularly useful for characterizing complexes with paramagnetic metal ions like Cu(II) or Mn(II).

Influence of Metal Ions on Ligand Photophysics

The coordination of metal ions to the 4-(Diethylamino)salicylaldehyde azine ligand has a profound impact on its photophysical properties, particularly its fluorescence.

Research has shown that the fluorescence of 4-(Diethylamino)salicylaldehyde azine is completely quenched in the presence of Cu(II) ions. acs.org This "on-off" fluorescence response demonstrates a clear case of metal-induced fluorescence quenching. acs.org This phenomenon is highly selective for Cu(II), indicating the potential of this azine as a selective fluorescent sensor for this specific metal ion. acs.orgacs.org Information regarding the fluorescence response of this ligand to other metal ions like Zn(II), Cd(II), or Mn(II) is not detailed in the available sources.

Chelation-Enhanced Fluorescence (CHEF) is a mechanism used to explain an increase in the fluorescence intensity of a ligand upon binding to a metal ion. This enhancement typically occurs because the metal ion restricts intramolecular rotation and other non-radiative decay pathways within the fluorophore, leading to a higher fluorescence quantum yield.

In the documented case of 4-(Diethylamino)salicylaldehyde azine, the interaction with the Cu(II) ion does not lead to fluorescence enhancement but rather to fluorescence quenching. acs.org This quenching is a common outcome when a fluorophore binds to paramagnetic metal ions like Cu(II). The quenching mechanism in such cases often involves energy transfer or electron transfer from the excited fluorophore to the d-orbitals of the metal ion, which provides an efficient non-radiative pathway for the excited state to return to the ground state. Therefore, while the CHEF mechanism is a key concept in the design of fluorescent sensors, the observed behavior for this specific ligand with copper is dominated by a quenching process.

Photoinduced Electron Transfer (PET) Inhibition by Metal Coordination

The phenomenon of Photoinduced Electron Transfer (PET) plays a crucial role in the fluorescence characteristics of 4-(Diethylamino)salicylaldehyde azine and related Schiff base derivatives. In its free ligand form, the compound typically exhibits weak fluorescence. This is attributed to a PET process where the non-bonding electrons of the azomethine nitrogen atoms can be transferred to the excited state of the fluorophore, a process which quenches the fluorescence.

Upon coordination with certain metal ions, a significant enhancement in fluorescence intensity is observed. This "turn-on" fluorescence response is a direct consequence of the inhibition of the PET process. When a metal ion binds to the Schiff base, the lone pair of electrons on the nitrogen atoms, which were previously available for PET, become engaged in the formation of the metal-ligand coordinate bond. This binding effectively lowers the energy of these non-bonding orbitals, making the electron transfer to the excited fluorophore energetically unfavorable. As a result, the radiative decay pathway (fluorescence) becomes dominant, leading to a pronounced increase in emission intensity.

One illustrative example of this mechanism is seen in a fluorescence enhancement probe derived from 4-(Diethylamino)salicylaldehyde designed for the detection of Aluminum ions (Al³⁺). researchgate.net In its uncomplexed state, the probe displays weak fluorescence due to the PET from the lone pair of electrons on the nitrogen atom of the Schiff base group to the fluorophore. researchgate.net However, the introduction of Al³⁺ leads to coordination with the Schiff base, which in turn inhibits the PET process and causes a substantial enhancement of fluorescence. researchgate.net

Detailed research findings have demonstrated the effectiveness of this PET inhibition mechanism in metal sensing applications. The coordination of the metal ion with the Schiff base group is the key step that "switches on" the fluorescence. This principle has been successfully applied in the development of selective and sensitive fluorescent probes for various metal ions.

The following table summarizes the fluorescence response of a 4-(Diethylamino)salicylaldehyde-based probe upon interaction with a metal ion, illustrating the inhibition of the PET process.

| State of the Probe | Proposed Mechanism | Relative Fluorescence Intensity |

| Free Ligand | Active Photoinduced Electron Transfer (PET) from azomethine nitrogen to the fluorophore, leading to fluorescence quenching. | Weak |

| Ligand-Metal Complex | Coordination of the metal ion to the azomethine nitrogen inhibits the PET process. Radiative decay (fluorescence) becomes the dominant de-excitation pathway. | Strong |

This chelation-enhanced fluorescence, driven by the inhibition of PET, underscores the potential of 4-(Diethylamino)salicylaldehyde azine and its derivatives as versatile platforms for the design of fluorescent sensors for metal ion detection.

Advanced Research Applications

Chemosensing and Fluorescent Probe Development

Derivatives of 4-(Diethylamino)salicylaldehyde (B93021) azine have emerged as highly effective fluorescent probes for the detection of various ions. These chemosensors are designed to exhibit changes in their fluorescence properties upon binding with a specific analyte, allowing for selective and sensitive detection.

Selective and Sensitive Detection of Specific Metal Ions (e.g., Cu2+, Fe3+, Al3+, F-)

Research has demonstrated the utility of salicylaldehyde-based fluorescent probes for the detection of a range of metal ions. For instance, a fluorescence enhancement probe derived from 4-(diethylamino)salicylaldehyde has shown high selectivity and sensitivity for Aluminum ions (Al³⁺) in aqueous solutions rsc.org. Similarly, Schiff base derivatives of salicylaldehyde (B1680747) have been successfully employed as "turn-on" fluorescent sensors for Zinc (Zn²⁺) and Al³⁺ ions spectroscopyonline.com. The detection of Copper ions (Cu²⁺) has been achieved through a "turn-off" fluorescence mechanism using a tetraphenylethylene-functionalized salicylaldehyde Schiff-base mdpi.com.

While the fluorescence quenching effect of Ferric ions (Fe³⁺) on various fluorophores is a well-documented phenomenon, specific studies detailing the use of 4-(Diethylamino)salicylaldehyde azine for Fe³⁺ detection often rely on this general principle researchgate.netnih.govbiosynth.com. The interaction between Fe³⁺ and the sensor molecule typically leads to a decrease in fluorescence intensity, forming the basis for its detection researchgate.netnih.govbiosynth.com.

Furthermore, salicylaldehyde-based sensors have been developed for the detection of anions, such as Fluoride (B91410) (F⁻). These sensors often operate through a "turn-on" fluorescence response, where the interaction between the sensor and the fluoride ion, typically through hydrogen bonding, triggers a noticeable increase in fluorescence researchgate.netsigmaaldrich.com.

Table 1: Detection of Various Ions Using Salicylaldehyde-Based Fluorescent Probes

| Ion Detected | Sensor Type | Sensing Mechanism |

|---|---|---|

| Al³⁺ | 4-(diethylamino) salicylaldehyde nicotinoyl hydrazone | Fluorescence Enhancement rsc.org |

| Zn²⁺ | Diarylethene with a 4-diethylamino-salicylaldehyde Schiff base unit | Fluorescence Enhancement researchgate.net |

| Cu²⁺ | Tetraphenylethylene-functionalized salicylaldehyde Schiff-base | Turn-off Fluorescence mdpi.com |

| Fe³⁺ | General salicylaldehyde-based probes | Fluorescence Quenching researchgate.netnih.govbiosynth.com |

| F⁻ | Salicylaldehyde based chemosensors | Turn-on Fluorescence researchgate.netsigmaaldrich.com |

Fluorescence Turn-On/Turn-Off Sensing Mechanisms

The functionality of these chemosensors is rooted in distinct fluorescence "turn-on" and "turn-off" mechanisms. A "turn-on" response, as seen in the detection of Al³⁺, Zn²⁺, and F⁻, involves a significant enhancement of fluorescence upon binding with the target ion rsc.orgspectroscopyonline.comresearchgate.netsigmaaldrich.comresearchgate.net. This is often attributed to the inhibition of photoinduced electron transfer (PET) or the activation of an aggregation-induced emission (AIE) process rsc.org. In the ground state, the fluorescence of the probe is quenched. However, upon complexation with the analyte, these quenching pathways are disrupted, leading to a "turned-on" fluorescent state.

Conversely, a "turn-off" mechanism, observed in the detection of Cu²⁺, is characterized by the quenching of fluorescence upon interaction with the ion mdpi.com. This quenching can be a result of energy or electron transfer from the excited state of the fluorophore to the metal ion. The specific mechanism is highly dependent on the electronic properties of both the sensor molecule and the target analyte.

Rapid Response Time in Sensing Platforms

A critical characteristic of an effective chemosensor is its ability to provide a rapid response upon encountering the target analyte. Research on a 4-(Diethylamino)salicylaldehyde-based fluorescence enhancement probe for Al³⁺ highlighted its fast response time, which is a crucial factor for real-time monitoring applications. This rapid signaling is essential for applications requiring immediate feedback, such as in environmental monitoring and biological imaging.

Development of Solid-State and Aqueous Sensing Systems

The versatility of 4-(Diethylamino)salicylaldehyde azine and its derivatives allows for their incorporation into both aqueous and solid-state sensing systems. Aqueous systems are particularly relevant for environmental and biological applications, where the detection of ions in water is crucial rsc.orgmdpi.com.

The development of solid-state sensors offers advantages in terms of portability, reusability, and ease of use. Photochromic organic compounds, including salicylaldehyde azines, that can effectively switch in the solid state are of significant interest for applications such as data storage and anti-counterfeiting technologies researchgate.net. The ability to fabricate these sensors on solid supports, such as polymer films, opens up possibilities for the creation of portable and robust sensing devices rsc.org.

Optoelectronic Materials and Molecular Devices

The photochromic properties of salicylaldehyde azines, including 4-(Diethylamino)salicylaldehyde azine, make them promising candidates for the development of optoelectronic materials and molecular-level devices. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation.

Applications in Molecular Memories and Switches

The photo-induced enol-keto tautomerism in salicylaldehyde azine molecules is the fundamental mechanism behind their photochromism. This reversible switching between two distinct isomers, each with unique optical properties, can be harnessed for applications in molecular memories and switches.

The ability to exist in two stable or meta-stable states that can be interconverted by light allows these molecules to function as binary switches ("on" and "off" states). This principle can be extended to the development of molecular memory devices, where information is stored at the molecular level in the form of the isomeric state of the photochromic molecule. The state can be "written" using light of a specific wavelength to induce the forward isomerization and "erased" by light of a different wavelength or by thermal relaxation to trigger the reverse process. The long-lived nature of the photochromic tautomers in certain environments, such as viscous solvents or polymer films, is a critical factor for their potential use in data storage applications rsc.org.

Design of Pressure and Thermo-Sensing Devices

The unique molecular structure of 4-(Diethylamino)salicylaldehyde azine, featuring an electron-donating diethylamino group and an electron-accepting azine moiety, creates a "push-pull" system. This configuration is crucial for the development of pressure and thermo-sensing devices. Such materials often rely on mechanochromic luminescence (MCL), where mechanical stimuli like grinding or pressure cause a change in the material's fluorescence color. This phenomenon is attributed to alterations in the molecular packing and conformations within the solid state.

While direct studies on the mechanochromic properties of 4-(Diethylamino)salicylaldehyde azine are not extensively detailed, the broader class of salicylaldehyde azine derivatives has shown promise. For instance, some derivatives exhibit switchable solid-state fluorescence in response to external thermal and mechanical grinding stimuli. The observed color change, for example from blue to green upon grinding, is a direct consequence of the disruption of intermolecular interactions and a change in molecular conformation. This reversible or irreversible color change can be correlated with the amount of applied pressure, forming the basis for a sensing mechanism. The potential for these push-pull azines in new pressure and thermo-sensing devices is an active area of research.

Table 1: Mechanochromic Luminescence Properties of a Related Salicylaldehyde-Based Schiff Base

| Stimulus | Initial Emission Maximum | Final Emission Maximum | Color Change | Reversibility |

| Grinding | 445 nm | 512 nm | Blue to Green | Irreversible |

| Axial Pressure | 445 nm | 512 nm | Blue to Green | Reversible |

Data based on a related salicylaldehyde Schiff base exhibiting Aggregation-Induced Emission.

Materials for Nonlinear Optics (NLO)

Nonlinear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. Materials with significant NLO properties are essential for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is quantified by its hyperpolarizability (β).

Theoretical studies on related salicylaldehyde derivatives, such as salicylaldehyde thiosemicarbazones, have demonstrated their potential as NLO materials. Using Density Functional Theory (DFT) calculations, the first hyperpolarizability (β) values of these compounds have been shown to be significantly larger than that of urea, a standard NLO material. This enhanced NLO response is attributed to intramolecular charge transfer, a characteristic feature of molecules with donor and acceptor groups connected by a π-conjugated system.

For the parent compound, salicylaldehyde azine, experimental studies have been conducted on its nonlinear optical properties. The two-photon absorption (2PA) coefficient of a single crystal of salicylaldehyde azine was measured to be 52 ± 9 cm/GW, which is more than double that of the inorganic semiconductor CdTe with a similar absorption edge. This indicates a strong nonlinear absorption behavior. The presence of the electron-donating 4-(diethylamino) group in the title compound is expected to further enhance these NLO properties by increasing the intramolecular charge transfer.

Table 2: Calculated NLO Properties of Salicylaldehyde Thiosemicarbazone Derivatives

| Compound | HOMO-LUMO Energy Gap (eV) | First Hyperpolarizability (β) (a.u.) |

| Derivative 1 | 4.162 | 192.778 |

| Derivative 2 | 4.179 | 250.123 |

| Derivative 3 | 4.186 | 301.567 |

| Derivative 4 | 4.151 | 412.890 |

| Derivative 5 | 4.146 | 455.678 |

| Derivative 6 | 4.133 | 501.709 |

| Urea (standard) | - | 1.0 |

These values are from theoretical calculations and demonstrate the significant NLO character of salicylaldehyde-based Schiff bases.

Confinement Studies in Nanomaterials

The encapsulation of molecules within nanomaterials, such as zeolites, can dramatically alter their physical and chemical properties. Zeolites are crystalline aluminosilicates with a regular network of pores and cavities of molecular dimensions, providing a unique environment for guest molecules.

Encapsulation within Zeolite Nanocages and Resultant Photophysical Changes

Studies on related salicylaldehyde-derived Schiff base complexes have demonstrated successful encapsulation within the supercages of Zeolite-Y. The "flexible ligand method" is a common technique used for this purpose, where the metal ion is first introduced into the zeolite, followed by the Schiff base ligand, leading to the in-situ formation of the complex within the nanocages.

Characterization techniques such as X-ray diffraction (XRD) confirm that the zeolite framework remains intact after encapsulation. However, a decrease in surface area and pore volume is observed, which is indicative of the presence of the guest molecules within the cages. The encapsulation leads to significant changes in the photophysical properties of the Schiff base. For instance, the diffuse reflectance UV-vis spectra of encapsulated iron(III) Schiff-base complexes show a dramatic red shift of the charge transfer band. This shift is influenced by the electropositivity of the exchangeable cations (Li+, Na+, K+) within the zeolite framework.

Guest-Host Interactions and Excited-State Dynamics in Confined Environments

The confined environment of the zeolite nanocage imposes steric constraints on the guest molecule, leading to changes in its geometry and electronic structure. For a square planar Ni(II)-Schiff base complex, encapsulation in Zeolite-Y forces the bulky guest complex to adopt a non-planar geometry. This structural modification, in turn, alters the electron density around the central metal ion.

These guest-host interactions have a profound effect on the excited-state dynamics of the encapsulated molecule. The altered geometry and electronic properties can influence the pathways and lifetimes of excited states, potentially leading to enhanced stability or modified reactivity. For example, the thermal stability of ruthenium Schiff base complexes is found to be greater when encapsulated in zeolite compared to their free-state counterparts. Furthermore, the catalytic activity of these encapsulated complexes can be enhanced due to site isolation and the modified electronic environment around the active metal center.

Exploration of Tautomeric Schiff Bases in Advanced Materials

Schiff bases derived from salicylaldehyde are well-known for their photochromic properties, which arise from a reversible intramolecular proton transfer. This process involves the movement of a proton from the hydroxyl group to the imine nitrogen, leading to a change between the enol-imine and keto-amine tautomeric forms. nih.gov This tautomerism is the basis for their application in advanced materials such as molecular switches and data storage systems. nih.gov

The photochromism is triggered by light, causing a significant change in the absorption spectrum and, consequently, the color of the material. The enol form is typically colorless or pale yellow, while the keto form is often colored. This reversible switching between two states with distinct optical properties makes them suitable for applications in optical data storage, where information can be written and erased using different wavelengths of light.

The dynamics of this tautomerization are extremely fast, with the excited-state intramolecular proton transfer (ESIPT) occurring on a femtosecond timescale. nih.gov The stability and lifetime of the resulting keto tautomer are crucial for practical applications and are influenced by the molecular structure and the surrounding environment. Studies on salicylaldehyde azine have shown that the lifetime of the photochromic trans-keto tautomer is strongly affected by the viscosity and polarity of the solvent. rsc.orgnih.gov In highly viscous or solid-state environments, such as a polymer film, the lifetime of the keto form can be significantly elongated, which is a desirable property for memory devices. rsc.orgnih.gov The introduction of the 4-(diethylamino) group can further modulate these properties through its electronic effects.

Future Research Directions and Unexplored Avenues

Development of Novel Derivatives with Tunable Properties

A primary direction for future research lies in the synthesis and characterization of novel derivatives of 4-(Diethylamino)salicylaldehyde (B93021) azine. The inherent versatility of the salicylaldehyde (B1680747) azine framework allows for systematic structural modifications to fine-tune its electronic and optical properties. The optical characteristics of Schiff base compounds can be readily adjusted by integrating various fluorescent groups into their molecular structure. mdpi.com

Key strategies for creating these new derivatives include:

Substitution on the Aromatic Ring: Introducing various electron-donating or electron-withdrawing groups onto the salicylaldehyde ring can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, influences properties such as absorption and emission wavelengths, quantum yields, and solvatochromism.

Modification of the Azine Bridge: Altering the central N-N linkage, for instance, by creating more complex hydrazone structures, could lead to materials with unique photophysical behaviors and thermal stabilities.

Incorporation of Heterocyclic Moieties: The reaction of salicylaldehyde derivatives with nitrogen-containing heterocycles is a proven method for synthesizing Schiff base probe molecules. mdpi.com This approach could be used to develop derivatives with enhanced sensing capabilities for specific ions or molecules.

The goal of this research is to establish clear structure-property relationships. By systematically modifying the molecular architecture and observing the resulting changes in photophysical and electronic properties, a deeper understanding of how to control these characteristics can be achieved. This knowledge is crucial for designing materials with properties tailored for specific applications, such as advanced sensors, nonlinear optical (NLO) devices, and molecular switches. nih.gov

Advanced Time-Resolved Spectroscopic Investigations

While steady-state spectroscopic studies have provided valuable insights into the basic photophysical properties of 4-(Diethylamino)salicylaldehyde azine, a significant opportunity lies in the application of advanced time-resolved spectroscopic techniques. These methods can unravel the complex excited-state dynamics that occur on ultrafast timescales (femtoseconds to nanoseconds).

For the parent compound, salicylaldehyde azine, time-resolved emission techniques have revealed that an excited-state intramolecular proton transfer (ESIPT) reaction occurs in under 80 femtoseconds. rsc.org This is followed by intramolecular vibrational energy redistribution and vibrational cooling over a period of 100 femtoseconds to 2 picoseconds. rsc.org A subsequent twisting motion, which is dependent on the viscosity of the solvent, occurs within 5 to 11 picoseconds. rsc.org

Future investigations using techniques such as:

Femtosecond Transient Absorption Spectroscopy: This can track the formation and decay of transient species, providing direct evidence for processes like ESIPT, charge transfer, and intersystem crossing.

Time-Resolved Fluorescence (Up-conversion and TCSPC): These methods can monitor the decay of fluorescence from different excited states, helping to elucidate the pathways and kinetics of radiative and non-radiative decay.

By applying these advanced techniques to 4-(Diethylamino)salicylaldehyde azine and its newly synthesized derivatives, researchers can gain a detailed understanding of the entire photoexcitation and relaxation cycle. This knowledge is fundamental for optimizing the performance of these molecules in applications that rely on precise control of excited-state processes, such as in photodynamic therapy, organic light-emitting diodes (OLEDs), and photochromic materials. nih.gov

Computational Design of Next-Generation Functional Materials

The synergy between experimental synthesis and theoretical modeling offers a powerful approach to accelerate the discovery of new functional materials. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has proven to be an invaluable tool for predicting the structural, electronic, and optical properties of salicylaldehyde-based compounds. researchgate.netresearchgate.net

Future computational efforts should focus on:

High-Throughput Screening: Employing computational methods to screen a large virtual library of potential 4-(Diethylamino)salicylaldehyde azine derivatives can help identify promising candidates with desired properties before undertaking laborious and time-consuming synthesis.

Modeling of Excited-State Dynamics: Advanced computational simulations can model the pathways of photochemical reactions and photophysical processes, providing a theoretical framework to interpret and guide experimental time-resolved studies.

Design of Aggregates and Solid-State Materials: Many applications require materials in the solid state. Computational modeling can be used to predict how intermolecular interactions in crystals or aggregates will affect the material's properties, addressing phenomena like aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE). rsc.orgresearchgate.net

By leveraging these computational tools, researchers can move towards a more rational design process for next-generation materials. This in-silico approach can guide synthetic chemists to focus on the most promising molecular structures, ultimately accelerating the development of novel functional materials based on the 4-(Diethylamino)salicylaldehyde azine scaffold for a wide range of technological applications.

Q & A

Q. What are the key physicochemical properties of 4-(Diethylamino)salicylaldehyde azine, and how do they influence its experimental handling?

The compound has a molecular formula of CHNO and exhibits a melting point of 60–62°C . Its fluorescence properties are solvent-dependent, with weak emission in organic solvents and enhanced emission in aggregated or solid states due to aggregation-induced emission (AIE) characteristics . Researchers should store it at room temperature in airtight containers to prevent degradation . Characterization typically involves NMR, mass spectrometry, and X-ray crystallography to confirm purity and structure .

Q. How is 4-(Diethylamino)salicylaldehyde azine synthesized, and what are the critical reaction parameters?

The compound is synthesized via condensation of 4-(diethylamino)salicylaldehyde with hydrazine hydrate under reflux in ethanol. Key parameters include stoichiometric control of hydrazine (1:1 molar ratio), reaction temperature (70–80°C), and reaction time (6–8 hours) to avoid side products like Schiff bases. Purification involves recrystallization from ethanol or column chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and photophysical behavior?

- X-ray crystallography : Resolves the planar azine core and dihedral angles between aromatic rings, critical for understanding solid-state packing and AIE behavior .

- Fluorescence spectroscopy : Measures emission maxima (e.g., 513–570 nm) in solvents of varying polarity to confirm AIE activity .

- UV-Vis and NMR spectroscopy : Identifies electronic transitions (e.g., n→π* and π→π*) and confirms hydrogen bonding via OH and NH proton shifts .

Advanced Research Questions

Q. How does the push-pull electronic structure of 4-(Diethylamino)salicylaldehyde azine enable solid-state fluorescence switching?

The electron-donating diethylamino group and electron-withdrawing azine moiety create a donor-acceptor (D-A) system, stabilizing excited-state intramolecular proton transfer (ESIPT) and reducing π-π stacking in the solid state. Mechanical grinding or thermal annealing induces conformational changes, altering emission wavelengths (e.g., 550 nm to 529 nm) . Researchers can validate this by comparing X-ray diffraction patterns and fluorescence lifetimes of polymorphs .

Q. What experimental strategies address contradictions in reported fluorescence quantum yields for this compound?

Discrepancies in quantum yields may arise from solvent purity, aggregation state, or measurement techniques. To resolve this:

- Standardize solvent systems (e.g., THF/water mixtures with defined ratios) to control aggregation .

- Use integrating spheres for absolute quantum yield measurements to minimize instrumental variability .

- Compare data with structurally similar AIEgens (e.g., salicylaldehyde azines) to identify substituent effects .

Q. How can this compound be integrated into macromolecular sensors for metal ion detection, and what optimization steps are required?

The azine’s imine groups serve as binding sites for metal ions like Hg. For sensor design:

- Functionalize the azine with triazole moieties via click chemistry to enhance water solubility and selectivity .

- Perform titration experiments with competing ions (e.g., Na, Ca) to validate specificity. Fluorescence quenching or shifts (e.g., 460 nm to 470 nm) confirm binding .

- Use DFT calculations to model binding stoichiometry (e.g., 2:1 ligand-metal complexes) and validate via Job’s plot analysis .

Q. What methodologies elucidate the role of ESIPT and PET in the compound’s sensing mechanisms?

- Time-resolved fluorescence : Differentiates ESIPT (nanosecond lifetimes) from PET (picosecond-scale quenching) .

- pH-dependent studies : Protonation of the diethylamino group disrupts ESIPT, confirming its role in emission .

- Theoretical modeling : DFT calculations map electron density changes upon metal binding, identifying charge-transfer pathways .

Methodological Challenges and Solutions

Q. How can researchers resolve low crystallinity issues during X-ray analysis of this compound?

Slow evaporation of solvent (e.g., ethanol/chloroform mixtures) at 4°C promotes crystal growth. For twinned crystals, use SHELXL for refinement and SHELXD for structure solution, leveraging high-resolution data (<1.0 Å) to resolve disorder .

Q. What strategies mitigate photobleaching in fluorescence-based applications?

- Encapsulate the compound in polymer matrices (e.g., PMMA) to reduce oxygen exposure .

- Use two-photon excitation (e.g., 800 nm laser) to minimize UV-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.